molecular formula C16H21N3O3S B15357842 N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide

N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide

Cat. No.: B15357842
M. Wt: 335.4 g/mol
InChI Key: PCNFFWMDJLKJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, and this particular compound features a morpholine group attached to the propyl chain of the isoquinoline ring, which is further substituted with a sulfonamide group at the 5-position. This structure imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C16H21N3O3S/c20-23(21,18-6-2-8-19-9-11-22-12-10-19)16-4-1-3-14-13-17-7-5-15(14)16/h1,3-5,7,13,18H,2,6,8-12H2

InChI Key

PCNFFWMDJLKJNC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as an ortho-nitrobenzaldehyde derivative, under acidic conditions. The morpholine group can be introduced through nucleophilic substitution reactions, and the sulfonamide group can be added using sulfonating agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The isoquinoline ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Amides, sulfonamides, and other substituted derivatives.

Scientific Research Applications

N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

N-(3-morpholin-4-ylpropyl)isoquinoline-5-sulfonamide is unique due to its specific structural features and biological activities. Similar compounds include:

  • N-(3-morpholin-4-ylpropyl)acetamide: A related compound with a different functional group.

  • N-(3-morpholin-4-ylpropyl)pyridin-4-amine: Another isoquinoline derivative with a pyridine ring.

  • N-(3-morpholin-4-ylpropyl)carbamate: A compound with a carbamate group.

These compounds share the morpholine group but differ in their core structures and functional groups, leading to variations in their chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.